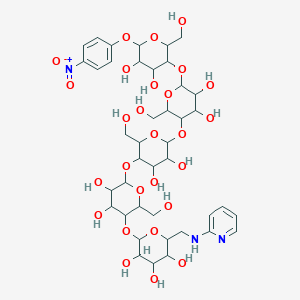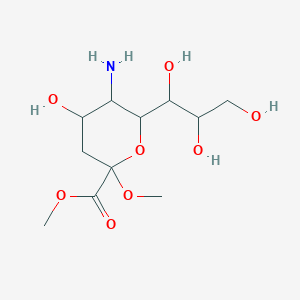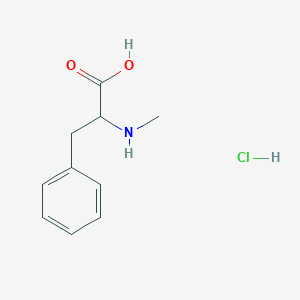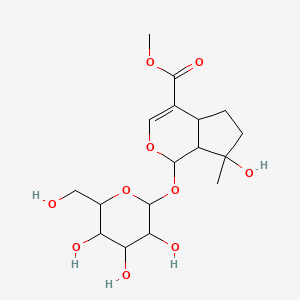
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
Chemical Reactions Analysis
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in enzyme assays to study the activity of glycosidases and other enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
Comparison with Similar Compounds
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl alpha-D-glucopyranoside: This compound lacks the pyridylamino group and has different reactivity and applications.
6’-Deoxy-6’-(2-pyridylamino)-alpha-D-glucopyranoside: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrophenyl beta-D-glucopyranoside: This compound has a different anomeric configuration and different reactivity and applications.
Properties
CAS No. |
6691-22-1 |
|---|---|
Molecular Formula |
C41H59N3O27 |
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
InChI Key |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)

![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)


![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)


![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
